molecular formula C9H9BrN2O B1528469 6-Bromo-N-cyclopropylpyridine-3-carboxamide CAS No. 1114563-25-5

6-Bromo-N-cyclopropylpyridine-3-carboxamide

Cat. No.: B1528469
CAS No.: 1114563-25-5
M. Wt: 241.08 g/mol
InChI Key: KFWPVRXYVGDEOR-UHFFFAOYSA-N
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Description

6-Bromo-N-cyclopropylpyridine-3-carboxamide (CAS 1114563-25-5) is a high-purity chemical compound supplied for research and development purposes. This brominated nicotinamide derivative has a molecular formula of C 9 H 9 BrN 2 O and a molecular weight of 241.09 g/mol . The compound's structure features a pyridine ring substituted with a bromine atom at the 6-position and a cyclopropylamide group at the 3-position. This specific architecture makes it a versatile intermediate in organic synthesis and medicinal chemistry. The bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the creation of diverse chemical libraries . Simultaneously, the electron-withdrawing carboxamide group and the steric profile of the cyclopropyl ring can influence the compound's physicochemical properties and its binding affinity to biological targets. As a specialist building block, this compound is primarily used in pharmaceutical research for the synthesis of more complex molecules. Its core scaffold is relevant in the development of peptidomimetics and other bioactive compounds, similar to those investigated in virulence-attenuating agents . Researchers employ this compound in the exploration of structure-activity relationships (SAR), particularly when a cyclopropyl moiety is desired to modulate metabolic stability, conformational freedom, or lipophilicity of lead compounds. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-bromo-N-cyclopropylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWPVRXYVGDEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridine-3-carboxamide Derivatives

  • Starting Material: Pyridine-3-carboxamide or its N-substituted derivatives.
  • Brominating Agents: Commonly used brominating agents include molecular bromine (Br2) or N-bromosuccinimide (NBS).
  • Reaction Conditions: Bromination is carried out in solvents such as acetic acid, dichloromethane, or other suitable organic solvents that facilitate selective electrophilic substitution.
  • Selectivity: The reaction conditions are optimized to achieve selective bromination at the 6-position of the pyridine ring, avoiding polybromination or substitution at undesired positions.

Amide Coupling with Cyclopropylamine

  • Nucleophile: Cyclopropylamine is introduced to form the amide bond at the carboxylic acid or activated carboxamide intermediate.
  • Activation Methods: The carboxylic acid group may be activated using coupling reagents such as carbodiimides (e.g., EDC, DCC) or converted to acid chlorides prior to reaction.
  • Base Catalysis: Bases such as triethylamine are often used to facilitate nucleophilic substitution and neutralize generated acids.
  • Temperature and Time: Reaction parameters are optimized to maximize yield and minimize side reactions.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound involves scaling up the laboratory procedures with emphasis on:

Summary Table of Preparation Methods

Step Description Typical Reagents/Conditions Notes
Bromination Selective electrophilic bromination at 6-position of pyridine-3-carboxamide Br2 or NBS in AcOH or CH2Cl2, controlled temperature Regioselectivity critical to avoid polybromination
Amide Coupling Formation of N-cyclopropylamide via nucleophilic substitution with cyclopropylamine Cyclopropylamine, coupling reagents (EDC, DCC), base Use of base (e.g., triethylamine) to facilitate reaction
Industrial Scale-Up Use of continuous flow reactors and automated systems for reproducibility and efficiency Optimized conditions for large scale Focus on yield, purity, and environmental safety

Research Findings and Optimization

  • Regioselectivity: Studies emphasize the importance of reaction conditions (solvent, temperature, brominating agent concentration) to achieve selective bromination at the 6-position without affecting other positions on the pyridine ring.
  • Yield Improvement: Use of continuous flow technology has been reported to improve yields by providing better control over reaction time and mixing, reducing side reactions.
  • Purification: Crystallization and chromatographic techniques are employed to isolate the target compound with high purity, essential for pharmaceutical applications.
  • Reaction Monitoring: Techniques such as HPLC, NMR, and mass spectrometry are used to monitor reaction progress and confirm product structure.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-cyclopropylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

Scientific Research Applications

6-Bromo-N-cyclopropylpyridine-3-carboxamide is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-N-cyclopropylpyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The compound can affect various biochemical pathways, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

The following table compares 6-Bromo-N-cyclopropylpyridine-3-carboxamide with positional isomers and analogs differing in substituent placement or functional groups:

Compound Name Molecular Formula CAS Number Substituent Position(s) Molecular Weight (g/mol) Purity Key Structural Differences
This compound C₉H₉BrN₂O 1114563-25-5 6-Br, 3-carboxamide 241.09 95–98% Reference compound
3-Bromo-6-(cyclopropyl)pyridine C₈H₇BrN 579475-29-9 3-Br, 6-cyclopropyl 200.06 98% Cyclopropyl at 6-position; lacks carboxamide
4-Bromo-2-cyclopropylpyridine C₈H₇BrN 1086381-28-3 4-Br, 2-cyclopropyl 200.06 96% Cyclopropyl at 2-position; no carboxamide
N-(5-Bromopyridin-2-yl)-methylmaleimide C₁₀H₇BrN₂O₂ 330942-91-1 5-Br, maleimide group 267.09 95% Maleimide instead of carboxamide
N-[(6-Bromo-3-pyridinyl)methyl]cyclopropanamine C₉H₁₁BrN₂ 1289387-50-3 6-Br, methyl-cyclopropylamine 227.11 N/A Cyclopropanamine linked via methylene
Key Observations:

Substituent Position and Reactivity: The 6-bromo-3-carboxamide configuration in the target compound contrasts with 3-bromo-6-cyclopropyl and 4-bromo-2-cyclopropyl analogs, which lack the carboxamide group. N-(5-Bromopyridin-2-yl)-methylmaleimide replaces the carboxamide with a maleimide group, enabling thiol-reactive chemistry (e.g., bioconjugation), unlike the carboxamide’s hydrogen-bonding properties .

Biological and Synthetic Relevance :

  • The cyclopropane ring in N-[(6-Bromo-3-pyridinyl)methyl]cyclopropanamine introduces steric constraints and metabolic stability, whereas the carboxamide in the target compound enhances interaction with biological targets (e.g., enzymes or receptors) .

Functional Group Analogs

6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide

This compound (described in ) shares the pyridine-carboxamide backbone but replaces bromine with an amino group and incorporates a pyrrolidinyl substituent. The amino group increases hydrophilicity, while the pyrrolidinyl moiety enhances conformational flexibility, making it more suited for drug discovery targeting flexible binding pockets .

Discontinued Derivatives

Several carboxamide analogs (e.g., 1-(4-Fluoro-phenoxymethyl)-1H-pyrazole-3-carboxylic acid hydrazide) are listed as discontinued, highlighting the niche demand or synthesis challenges for brominated pyridine-carboxamides compared to fluorine-containing derivatives .

Biological Activity

6-Bromo-N-cyclopropylpyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Molecular Structure

  • Molecular Formula : C₉H₉BrN₂O
  • Molecular Weight : 241.088 g/mol
  • Structural Features : Contains a bromine atom and a cyclopropyl group attached to a pyridine ring, which may influence its biological activity.

Synthesis

The synthesis of this compound generally involves several steps, often utilizing brominated pyridine derivatives as starting materials. The methods may vary based on the specific reagents and conditions used, including microwave-assisted synthesis for efficiency.

Research indicates that this compound may exhibit various biological activities, particularly in the inhibition of specific enzymes or pathways relevant to disease processes. For instance, compounds with similar structures have shown inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, suggesting potential applications in cancer therapy .

Antiviral Activity

In studies evaluating antiviral properties, analogs of this compound demonstrated significant inhibition against viral replication. For example, one study reported that a cyclopropyl-substituted derivative exhibited enhanced antiviral activity with a pMIC50 of 7.0 nM, indicating strong efficacy compared to other structural variants .

Antitumor Potential

The compound has also been investigated for its antiproliferative effects against various cancer cell lines. Notably, N-substituted derivatives have shown promising results against ovarian carcinoma and prostatic carcinoma cell lines, with IC50 values in the nanomolar range (46–75 nM) for related compounds . The presence of electron-donating groups has been linked to increased basicity and enhanced anticancer activity.

Study 1: Antiviral Efficacy

A study examined the antiviral activity of several pyridine derivatives, including those similar to this compound. The cyclopropyl group was found to significantly improve the inhibition of viral replication compared to other substituents .

Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of N-substituted carbazoles against human cancer cell lines. Compounds similar to this compound showed notable cytotoxicity with MIC values ranging from 8–20 µM across different cell lines .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivitypMIC50/IC50
This compoundC₉H₉BrN₂OAntiviral7.0 nM
5-Bromo-N-cyclopropylpyridine-3-carboxamideC₉H₉BrN₂OAntiviralNot specified
N-substituted carbazolesVariesAntitumorIC50: 46–75 nM

Q & A

Q. What are the established synthetic routes for 6-Bromo-N-cyclopropylpyridine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling reactions between 6-bromopyridine-3-carboxylic acid derivatives and cyclopropylamine. Key steps include:

  • Bromination : Selective bromination at the pyridine C6 position using reagents like NBS (N-bromosuccinimide) under controlled temperature (0–25°C) .
  • Amidation : Activation of the carboxylic acid via EDCI/HOBt coupling with cyclopropylamine in anhydrous DCM or THF, monitored by TLC or HPLC for completion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., dichloromethane/hexane) to achieve ≥95% purity .
    Optimization can employ statistical experimental design (e.g., factorial design) to assess variables like solvent polarity, temperature, and catalyst loading .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : 1^1H and 13^{13}C NMR to verify cyclopropane ring integration (δ 0.5–1.5 ppm) and pyridine/bromo substituent positions .
    • HRMS : Exact mass analysis (e.g., ESI-TOF) to confirm molecular formula (C9_9H10_{10}BrN2_2O).
  • Purity Assessment :
    • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); retention time compared to standards .
    • XRD : Single-crystal X-ray diffraction for absolute configuration determination, if crystallizable .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in derivatives of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for bromine substitution or cyclopropane ring functionalization. Key parameters include:
    • Activation energy barriers for SNAr (nucleophilic aromatic substitution) at C6 vs. C2/C4 positions .
    • Fukui indices to identify electrophilic/nucleophilic sites .
  • MD Simulations : Assess steric effects of the cyclopropane group on reaction pathways (e.g., AMBER force field) .
    Experimental validation via kinetic studies (e.g., monitoring substituent effects on reaction rates) resolves computational-experimental discrepancies .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh3_3)4_4, XPhos Pd G3, or NiCl2_2(dppf) for Suzuki-Miyaura couplings. Key considerations:
    • Ligand bulkiness to mitigate steric hindrance from the cyclopropane group .
    • Base optimization (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) to enhance transmetallation efficiency .
  • Solvent Effects : High-polarity solvents (DMF, DMSO) improve solubility but may destabilize intermediates; use mixed solvents (e.g., toluene/DMF) .
  • In Situ Monitoring : React-IR or LC-MS to detect side products (e.g., debromination) and adjust conditions dynamically .

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC50_{50} values in kinase inhibition studies) to identify outliers. Use Cohen’s d to quantify effect size discrepancies .
  • Structural-Activity Clustering : Group analogs by substituent patterns (e.g., electron-withdrawing groups at C6) and correlate with bioactivity trends .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis markers) to confirm mechanistic consistency .

Q. What experimental designs are optimal for studying degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to:
    • Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 37°C).
    • Oxidative stress (H2_2O2_2, UV light) .
  • Analytical Workflow :
    • LC-QTOF-MS : Identify degradation products via high-resolution mass shifts.
    • NMR Tracking : Monitor loss of cyclopropane protons (δ ~1.2 ppm) or pyridine ring aromatization .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life and storage conditions .

Q. How can researchers leverage the cyclopropane moiety in this compound for selective target engagement?

Methodological Answer:

  • Conformational Restriction : The cyclopropane group imposes rigidity, enhancing binding to deep hydrophobic pockets (e.g., ATP-binding sites in kinases).
  • Protease Resistance : The strained ring reduces susceptibility to enzymatic cleavage, improving metabolic stability .
  • Crystallography : Co-crystallize with target proteins (e.g., CYP450 isoforms) to map interactions between the cyclopropane and active-site residues .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-N-cyclopropylpyridine-3-carboxamide
Reactant of Route 2
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6-Bromo-N-cyclopropylpyridine-3-carboxamide

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